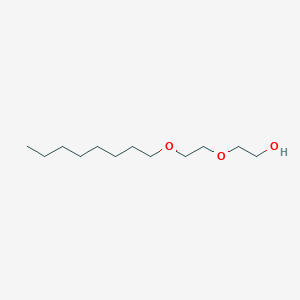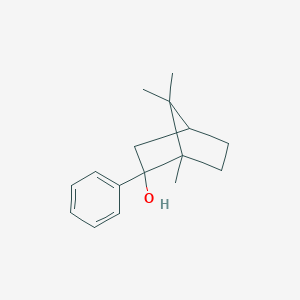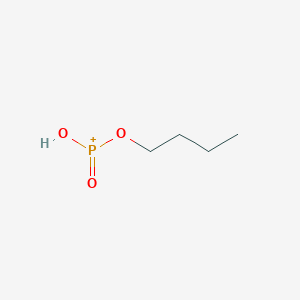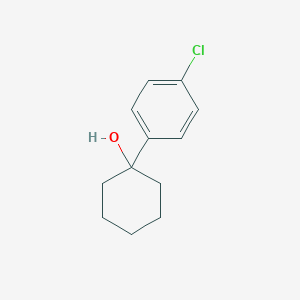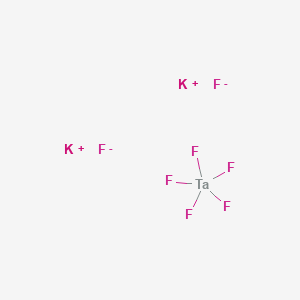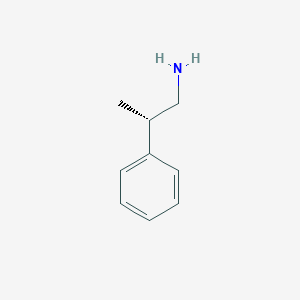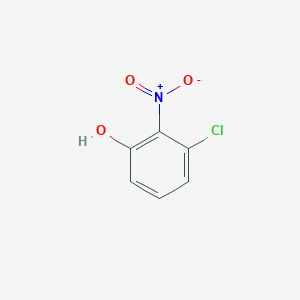
3-Chlor-2-nitrophenol
Übersicht
Beschreibung
3-Chloro-2-nitrophenol, also known as meta-chloronitrophenol, is a chemical compound that is used in a variety of scientific research applications. It is a white solid that is soluble in water, alcohol, and ether. It has a molecular weight of 173.52 g/mol and a boiling point of 137 °C. It is a versatile compound that has a variety of uses in both organic and inorganic chemistry.
Wissenschaftliche Forschungsanwendungen
Wasseraufbereitung
3-Chlor-2-nitrophenol kann in Wasseraufbereitungsprozessen verwendet werden. Es ist an der Eliminierung von 4-Nitrophenol und der Entstehung chlorierter Nebenprodukte in HOCl- und UV/HOCl-Behandlungsprozessen beteiligt . Die Transformationswege, die elektrophile Substitution, Hydroxylierung und Nitrierung beinhalten, wurden für die 4-Nitrophenol-Transformation im UV/HOCl-Prozess vorgeschlagen .
Sanierung der Umwelt
Diese Verbindung kann in der Sanierung der Umwelt verwendet werden, insbesondere bei der Abminderung von Nitrophenol in wässrigen Lösungen . Die Abwassermatrix könnte die Transformation von 4-Nitrophenol zu 2-Chlor-4-nitrophenol im UV/HOCl-Prozess signifikant fördern .
Chemische Analyse
this compound kann in der chemischen Analyse verwendet werden. Es wird zur Bestimmung des Öl/Wasser-Verteilungskoeffizienten und des scheinbaren Öl/Wasser-Verteilungskoeffizienten verwendet .
Pharmazeutische Industrie
Diese Verbindung kommt in bestimmten Arzneimitteln vor und wird zur Entfernung von 4-Chlor-2-nitrophenol verwendet, das in Medikamenten vorkommt .
Forschung und Entwicklung
this compound wird in Forschung und Entwicklung eingesetzt. Es wird in Programmen wie Amber, GROMACS, Avogadro, Pymol, Chimera, Blender und VMD usw. verwendet, um beeindruckende Simulationsvisualisierungen zu erstellen .
Industrielle Fertigung
In der industriellen Fertigung wird this compound bei der Produktion anderer Chemikalien verwendet .
Wirkmechanismus
Target of Action
3-Chloro-2-nitrophenol (3C2NP) is a type of chlorinated nitrophenol that is primarily targeted by bacteria . These bacteria use 3C2NP as their sole carbon and energy sources . The primary targets of 3C2NP within these bacteria are the enzymes involved in its degradation .
Mode of Action
The mode of action of 3C2NP involves its interaction with bacterial enzymes. The compound is degraded via a series of enzymatic reactions, which are catalyzed by specific enzymes . For instance, a two-component FAD-dependent monooxygenase, HnpAB, catalyzes the conversion of 3C2NP to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone .
Biochemical Pathways
The degradation of 3C2NP in bacteria occurs via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 3C2NP-utilizers . The BT pathway involves the conversion of 3C2NP to BT via chloro-1,4-benzoquinone, catalyzed by the enzyme HnpAB . Another enzyme, HnpC, catalyzes the ring-cleavage of BT, forming maleylacetate .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . The compound has a logP value of 1.34, indicating moderate lipophilicity . Its water solubility is low, with a logS value of -2.51 .
Result of Action
The result of the action of 3C2NP is its degradation into less toxic compounds. The degradation of 3C2NP via the BT pathway results in the formation of maleylacetate . This process helps in the removal of 3C2NP from the environment, reducing its toxic effects.
Action Environment
The action of 3C2NP is influenced by environmental factors. The compound is a persistent environmental pollutant, used in the manufacture of dyes, drugs, pesticides, and other industrial products . Its degradation by bacteria is considered a cost-effective and eco-friendly method of removing it from the environment . The efficiency of this process can be affected by various environmental factors, such as temperature, ph, and the presence of other substances .
Safety and Hazards
3-Chloro-2-nitrophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation . It is also recommended to wear suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .
Zukünftige Richtungen
As 3-Chloro-2-nitrophenol is a major group of environmental pollutants, future research could focus on developing more efficient methods for its degradation. Additionally, given its wide use in the synthesis of dyes, drugs, and pesticides, research could also focus on finding safer and more environmentally friendly alternatives .
Biochemische Analyse
Biochemical Properties
3-Chloro-2-nitrophenol is known to interact with various enzymes, proteins, and other biomolecules. The nitro group (−NO2) in the compound is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences its interactions with biomolecules .
Cellular Effects
The effects of 3-Chloro-2-nitrophenol on cells and cellular processes are complex and multifaceted. For instance, certain bacteria, such as Exiguobacterium sp. PMA, can degrade 3-Chloro-2-nitrophenol, using it as the sole carbon and energy source . This degradation process releases stoichiometric amounts of chloride and ammonium ions , indicating that 3-Chloro-2-nitrophenol can influence cellular metabolism.
Molecular Mechanism
At the molecular level, 3-Chloro-2-nitrophenol exerts its effects through various mechanisms. For example, in the degradation pathway of 3-Chloro-2-nitrophenol by Exiguobacterium sp. PMA, the compound is converted to 4-chloro-2-aminophenol and 2-aminophenol . This process involves the enzymatic activity of 3-Chloro-2-nitrophenol reductase and 4-chloro-2-aminophenol dehalogenase .
Temporal Effects in Laboratory Settings
The effects of 3-Chloro-2-nitrophenol can change over time in laboratory settings. For instance, the degradation of 3-Chloro-2-nitrophenol by Exiguobacterium sp. PMA was found to be faster in non-sterilized soil than in sterilized soil . This suggests that the compound’s stability, degradation, and long-term effects on cellular function can vary depending on the environmental conditions.
Metabolic Pathways
3-Chloro-2-nitrophenol is involved in various metabolic pathways. In the degradation pathway of 3-Chloro-2-nitrophenol by Exiguobacterium sp. PMA, the compound is converted to 4-chloro-2-aminophenol and 2-aminophenol . This process involves the enzymatic activity of 3-Chloro-2-nitrophenol reductase and 4-chloro-2-aminophenol dehalogenase .
Eigenschaften
IUPAC Name |
3-chloro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMDAJMTLJGKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17802-02-7 | |
| Record name | 3-Chloro-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3-chloro-2-nitrophenol a significant compound in the synthesis of 3-chloro-2-aminophenol?
A1: The provided research [] highlights a two-step synthesis of 3-chloro-2-aminophenol. In the first step, 3-chloro-2-nitrophenol is synthesized as an intermediate product. This nitro-compound is then subjected to reduction using hydrazine hydrate in the presence of ferrous sulfate, leading to the formation of the final product, 3-chloro-2-aminophenol. Therefore, 3-chloro-2-nitrophenol is a crucial intermediate in this specific synthetic route.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



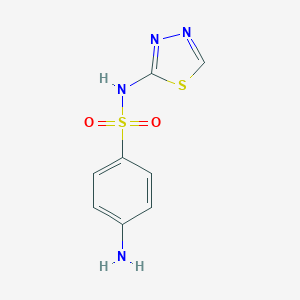


![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B96701.png)

